molecular formula C16H16O3 B1422456 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid CAS No. 1258649-85-2

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid

Cat. No.: B1422456
CAS No.: 1258649-85-2
M. Wt: 256.3 g/mol
InChI Key: IENBZWWZZNLVCT-UHFFFAOYSA-N
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Description

Chemical Composition and Formula (C₁₆H₁₆O₃)

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid is an aromatic carboxylic acid with the molecular formula C₁₆H₁₆O₃ . This formula reflects a structure composed of two phenyl rings, a methoxy group (-OCH₃), and an acetic acid moiety (-CH₂COOH). The compound’s backbone consists of a phenylacetic acid core (C₈H₈O₂) modified by a 3-methylphenylmethoxy substituent at the third position of the parent phenyl ring.

Molecular Weight Analysis (256.30 g/mol)

The molecular weight of this compound is 256.30 g/mol , calculated as follows:

  • Carbon (C): 16 atoms × 12.01 g/mol = 192.16 g/mol
  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.13 g/mol
  • Oxygen (O): 3 atoms × 16.00 g/mol = 48.00 g/mol
    Total : 256.29 g/mol (rounded to 256.30 g/mol).

Bond Arrangements and Spatial Configuration

The compound’s structure features:

  • Two aromatic rings : A central phenyl group connected to a 3-methylphenyl group via a methoxy bridge.
  • Methoxy group (-OCH₃) : Bonded to the third carbon of the central phenyl ring, with a C-O bond length of approximately 1.415 Å.
  • Acetic acid side chain (-CH₂COOH) : Attached to the second carbon of the central phenyl ring. The carboxylic acid group exhibits typical bond lengths: C=O (1.21 Å) and C-O (1.34 Å).

The spatial arrangement is stabilized by resonance within the aromatic rings and hydrogen bonding involving the carboxylic acid group.

Nomenclature and Chemical Identity

IUPAC Naming Conventions

The systematic IUPAC name is 2-[3-[(3-methylphenyl)methoxy]phenyl]acetic acid . This name is derived by:

  • Identifying the parent structure (acetic acid).
  • Numbering the phenyl ring to prioritize the carboxylic acid group at position 2.
  • Specifying the 3-methylphenylmethoxy substituent at position 3 of the parent ring.

Alternative Chemical Nomenclature

Common synonyms include:

  • This compound
  • 2-(3-[(3-Methylbenzyl)oxy]phenyl)acetic acid
  • SCHEMBL19746447.

Registry Numbers and Identifiers

Key identifiers include:

  • PubChem CID : 50987714
  • CAS Registry Number : 1258649-85-2
  • InChIKey : IENBZWWZZNLVCT-UHFFFAOYSA-N.

Structural Components Analysis

Phenylacetic Acid Core Structure

The phenylacetic acid core (C₆H₅CH₂COOH) provides the compound’s carboxylic acid functionality. This moiety is characterized by:

  • A benzene ring directly bonded to a methylene (-CH₂-) group.
  • A terminal carboxylic acid group (-COOH), which confers acidity (pKa ≈ 4.3).

3-Methylphenyl Substituent Characteristics

The 3-methylphenyl group (C₆H₄CH₃-3) is a toluene-derived substituent attached via a methoxy bridge. The methyl group at the meta position introduces steric bulk and modest electron-donating effects via hyperconjugation.

Methoxy Group Positioning and Influence

The methoxy group (-OCH₃) is positioned at the meta site relative to the acetic acid chain. Key effects include:

  • Electronic Effects : The methoxy group exhibits a Hammett σₘ value of +0.12, indicating a mild electron-withdrawing inductive effect.
  • Conformational Stability : The C-O-C bond angle in the methoxy group is approximately 117.7°, consistent with sp³ hybridization.
  • Resonance Limitations : Unlike para-substituted methoxy groups, the meta position minimizes resonance interactions with the phenylacetic acid core, reducing electron donation.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
C-O Bond Length (Methoxy) 1.415 Å
Hammett σₘ (Methoxy) +0.12

Properties

IUPAC Name

2-[3-[(3-methylphenyl)methoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBZWWZZNLVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid typically involves multi-step organic reactions. One common approach is the esterification of 3-methylbenzyl alcohol with 3-hydroxybenzoic acid under acidic conditions. The reaction proceeds via the formation of an ester intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using catalysts to improve efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: : Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Substitution reactions typically require strong acids or bases, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, and aldehydes.

  • Reduction: : Alcohols and other reduced derivatives.

  • Substitution: : A variety of substituted aromatic compounds.

Scientific Research Applications

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Solubility Key References
This compound C₁₆H₁₆O₃ 256.30 3-Methylbenzyloxy at 3-position Not reported N/A
3-Methoxyphenylacetic acid C₉H₁₀O₃ 166.17 Methoxy at 3-position Slightly water-soluble
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid C₁₅H₁₃FO₃ 268.26 3-Fluorobenzyloxy at 3-position Not reported
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid C₁₆H₁₆O₄ 272.29 Benzyloxy and methoxy at 3,4-positions Soluble in organic solvents
Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) C₁₉H₁₆ClNO₄ 357.79 Complex indole-acetic acid structure Low water solubility

Key Observations :

  • Substituent Effects: The 3-methylbenzyloxy group in the target compound introduces steric bulk compared to simpler methoxy derivatives (e.g., 3-Methoxyphenylacetic acid).
  • Electronic Modulation : Fluorine substitution in analogs like 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid increases electronegativity, which could influence binding interactions in enzyme inhibition (e.g., factor D inhibition as in ).
  • Biological Activity : Indomethacin, a structurally complex analog, demonstrates potent anti-inflammatory activity (85× phenylbutazone), highlighting the role of substituent diversity in pharmacological efficacy .

Biological Activity

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid, a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenylacetic acid backbone with a methoxy and a methyl group attached to the aromatic rings. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Receptor Binding : It may also interact with specific receptors, modulating their activity and influencing various signaling pathways. Studies suggest that compounds with similar structures can act as agonists or antagonists at different receptor sites .

Biological Activities

A summary of the biological activities associated with this compound includes:

Activity Description
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and pain .
AnalgesicProvides pain relief through central and peripheral mechanisms .
AnticancerExhibits cytotoxic effects against certain cancer cell lines .
AntimicrobialShows activity against various bacterial strains .

1. Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced edema in paw inflammation models. The results indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism involving COX inhibition .

2. Anticancer Activity

Research published in Molecules highlighted the compound's cytotoxicity against human cancer cell lines. The study employed MTT assays to evaluate cell viability, revealing that the compound induced apoptosis in a dose-dependent manner, potentially through the activation of caspase pathways .

3. Antimicrobial Properties

In vitro studies revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid
Reactant of Route 2
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2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid

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